molecular formula C8H11BO2 B151141 2-Ethylphenylboronic acid CAS No. 90002-36-1

2-Ethylphenylboronic acid

Cat. No.: B151141
CAS No.: 90002-36-1
M. Wt: 149.98 g/mol
InChI Key: QSSPYZOSTJDTTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-ethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions typically include:

    Reagents: 2-ethylphenylmagnesium bromide, trimethyl borate

    Solvent: Ether

    Temperature: Room temperature

    Hydrolysis: Acidic workup with hydrochloric acid

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylphenylboronic acid primarily undergoes:

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C)

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate

    Substitution: Electrophiles such as halogens or nitro groups

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds

    Oxidation: 2-ethylphenol

    Substitution: Various substituted phenylboronic acids

Comparison with Similar Compounds

  • 2-Methylphenylboronic acid
  • 2-Propylphenylboronic acid
  • 2-Butylphenylboronic acid

Comparison: 2-Ethylphenylboronic acid is unique due to its specific ethyl substituent, which can influence its reactivity and selectivity in chemical reactions. Compared to 2-methylphenylboronic acid, the ethyl group provides slightly different steric and electronic properties, potentially leading to variations in reaction outcomes .

Properties

IUPAC Name

(2-ethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSPYZOSTJDTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399321
Record name 2-Ethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90002-36-1
Record name 2-Ethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylphenylboronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 25 g (135 mmol) of 1-bromo-2-ethylbenzene in 280 mL of dry tetrahydrofuran, kept at −78° C. in an oven-dried 3 neck flask, was added slowly (keeping the temperature below −68° C.) 67.5 mL of 2.5N n-Butyl lithium in hexanes solution (169 mmol, 1.25 eq.). The reaction was stirred for an additional 1 h, and then 69 mL (405 mmol, 3 eq.) of triethylborate was added slowly, keeping the temperature below −68° C. The reaction was stirred for an additional 40 minutes and then the dry ice bath was removed, the reaction was allowed to warm up to room temperature, and then was poured into 300 mL of ice cold saturated ammonium chloride solution. 200 mL of ice cold ethyl acetate was added, and the mixture stirred for another 30 min. The layers were separated. The organic layer was washed with water, and brine. It was then dried over magnesium sulfate, and concentrated to give 19 g (92% yield) of product. The boronic acid was used without purification in the next step.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
67.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
169 mmol
Type
reactant
Reaction Step Three
Quantity
69 mL
Type
reactant
Reaction Step Four
Quantity
280 mL
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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